N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDCJZBMPBYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The most common method involves cyclizing o-phenylenediamine with a carbonyl source under acidic conditions. For example, PMC9090388 details the preparation of N-substituted benzimidazoles via refluxing o-phenylenediamine derivatives with SnCl₂·2H₂O in methanol and concentrated HCl. Adapting this protocol:
-
o-Phenylenediamine (10 mmol) is dissolved in methanol (30 mL) and HCl (12 M, 10 mL).
-
2-Ethoxyethyl bromide (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours to form N-(2-ethoxyethyl)-o-phenylenediamine.
-
The intermediate is cyclized by refluxing with SnCl₂·2H₂O (3 equiv) in HCl (6 M) for 2 hours, yielding 1-(2-ethoxyethyl)benzimidazole.
Key Parameters :
Nitro Group Reduction and Alkylation
An alternative route from US4152522A involves nitro-group reduction followed by alkylation:
-
2-Nitroaniline is thiocyanated with NH₄SCN and Br₂ in acetic acid to form 2-thiocyano-4-nitroaniline.
-
Alkylation with 2-ethoxyethyl bromide in the presence of NaCN and tetrabutylammonium chloride yields 2-ethoxyethylthio-4-nitroaniline.
-
Reduction with Na₂S·9H₂O at 80°C produces 2-ethoxyethylthio-o-phenylenediamine, which is cyclized with BrCN in acetonitrile/HCl to form the benzimidazole.
Advantages : Higher regioselectivity for 1-substitution, albeit with additional steps for nitro-group manipulation.
The Mannich reaction enables the introduction of the methylene (-CH₂-) linker between the benzimidazole and the carboxamide group. IJPER50(3)16 demonstrates this using benzimidazoles, formaldehyde, and benzamide under acidic conditions:
-
1-(2-Ethoxyethyl)benzimidazole (10 mmol) is dissolved in ethanol (50 mL).
-
Formaldehyde (37%, 12 mmol) and 2-furancarboxamide (10 mmol) are added sequentially.
-
The pH is adjusted to 3.5 with HCl, and the mixture is refluxed at 80°C for 12 hours.
Mechanistic Insight :
-
The reaction proceeds via iminium ion formation at the benzimidazole’s 2-position, followed by nucleophilic attack by the carboxamide’s nitrogen.
Synthesis of 2-Furylcarboxamide
The 2-furylcarboxamide moiety is synthesized from furoic acid through acyl chloride intermediacy, as described in CN106674166A :
Preparation of Furoyl Chloride
Formation of 2-Furancarboxamide
-
Furoyl chloride (1 mol) is added dropwise to NH₃ (aq, 28%) at 0°C.
-
The precipitate is filtered and recrystallized from water, yielding 2-furancarboxamide (85% yield).
Final Coupling and Purification
The target compound is assembled via a two-step sequence:
Mannich Reaction Optimization
Purification
-
Column Chromatography : SiO₂ with CH₂Cl₂/MeOH (95:5) removes unreacted benzimidazole and carboxamide.
-
Crystallization : Ethanol/water (1:1) yields pure N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide as white crystals.
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 4H, benzimidazole-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂), 3.72 (q, J = 7.0 Hz, 2H, OCH₂), 1.21 (t, J = 7.0 Hz, 3H, CH₃).
-
HRMS : m/z calculated for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1504; found: 326.1501.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
-
Furan Ring Sensitivity :
-
Mannich Reaction Byproducts :
-
Phosgene Handling :
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and protein receptors, which can lead to various biological effects . The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethoxyethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic 2-methylallyl (logP ~3.7 in ) and phenylethyl (logP ~3.7 in ) analogs. The 4-methoxyphenylmethyl substituent () may balance lipophilicity and solubility due to the methoxy group’s polarity.
- Molecular Weight : All analogs fall within 331–375 g/mol, adhering to Lipinski’s rule for drug-likeness (<500 g/mol).
- Hydrogen-Bonding Capacity: The furan carboxamide group provides H-bond donors/acceptors (TPSA ~70–90 Ų), critical for target engagement.
Biological Activity
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide, commonly known as Bilastine, is a compound belonging to the benzimidazole family. This compound exhibits a range of biological activities, primarily due to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Bilastine has a unique structure that combines a benzimidazole core with a furan carboxamide moiety. This structural configuration is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 920114-44-9 |
| Solubility | Soluble in water |
Bilastine functions primarily as a selective antagonist of the H1 histamine receptor. Its mechanism includes:
- Histamine Receptor Blockade : By blocking H1 receptors, Bilastine effectively reduces allergic symptoms such as itching, sneezing, and nasal congestion.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
- Cell Proliferation Inhibition : Research indicates that Bilastine can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.
Antihistaminic Activity
Bilastine is primarily recognized for its antihistaminic properties. Clinical studies have demonstrated its efficacy in treating allergic rhinitis and urticaria. A randomized controlled trial showed that Bilastine significantly reduced total nasal symptom scores compared to placebo.
Anticancer Potential
Recent studies have explored the anticancer potential of Bilastine. For instance, it has been shown to inhibit the growth of human breast cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK has been implicated in these effects.
Antimicrobial Activity
Bilastine exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Clinical Trial on Allergic Rhinitis
A double-blind clinical trial involving 300 patients with allergic rhinitis demonstrated that participants receiving Bilastine experienced a significant improvement in symptoms compared to those receiving a placebo. The study reported a reduction in nasal congestion and overall symptom severity after two weeks of treatment.
In Vitro Study on Cancer Cells
An in vitro study assessed the effects of Bilastine on MCF-7 breast cancer cells. Results indicated that treatment with Bilastine at concentrations of 10 µM led to a 50% reduction in cell viability over 48 hours, along with increased markers of apoptosis.
Pharmacokinetics
Bilastine is characterized by rapid absorption and a long half-life, allowing for once-daily dosing. Studies indicate that peak plasma concentrations are reached within 1-3 hours post-administration, making it suitable for chronic use in allergic conditions.
Safety Profile
Clinical trials have established a favorable safety profile for Bilastine, with common side effects being mild and transient. Drowsiness was reported less frequently compared to first-generation antihistamines, underscoring its suitability for daytime use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
